N-Butyl-N'-[3-(dipropylamino)phenyl]urea
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Overview
Description
N-Butyl-N’-[3-(dipropylamino)phenyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group. N-Butyl-N’-[3-(dipropylamino)phenyl]urea has diverse chemical and biological properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of N-Butyl-N’-[3-(dipropylamino)phenyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production. The most common industrial method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Chemical Reactions Analysis
N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-Butyl-N’-[3-(dipropylamino)phenyl]urea can be compared with other N-substituted ureas, such as:
N,N-Dibutyl-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N-Dimethylethylenediamine: Contains different substituents on the nitrogen atoms.
N,N-Diethylethylenediamine: Another variant with ethyl groups instead of butyl or propyl groups.
The uniqueness of N-Butyl-N’-[3-(dipropylamino)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
377739-28-1 |
---|---|
Molecular Formula |
C17H29N3O |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-butyl-3-[3-(dipropylamino)phenyl]urea |
InChI |
InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21) |
InChI Key |
LMORTXLRQVUVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC |
Origin of Product |
United States |
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